molecular formula C7H5N3O3S B7875857 6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid

6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid

Cat. No.: B7875857
M. Wt: 211.20 g/mol
InChI Key: RJWUMDXQINDTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid” is a chemical substance with specific properties and applications. It is important to understand its structure, synthesis, reactions, and uses to appreciate its significance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid would typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Addition: Addition reactions can occur, especially if the compound contains double or triple bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

    Catalysts: Such as palladium or platinum for catalytic hydrogenation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. Generally, the compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid include:

Uniqueness

This compound may have unique properties or applications that distinguish it from similar compounds. These unique aspects could include its specific reactivity, biological activity, or industrial uses.

Properties

IUPAC Name

6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c1-2-3(7(12)13)4-5(14-2)6(11)9-10-8-4/h1H3,(H,12,13)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWUMDXQINDTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C(=O)N=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(S1)C(=O)N=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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